molecular formula C14H17NO3 B1287232 tert-Butyl 5-formylisoindoline-2-carboxylate CAS No. 253801-15-9

tert-Butyl 5-formylisoindoline-2-carboxylate

Cat. No.: B1287232
CAS No.: 253801-15-9
M. Wt: 247.29 g/mol
InChI Key: JKJAWMQWNCXRLC-UHFFFAOYSA-N
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Description

tert-Butyl 5-formylisoindoline-2-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of isoindoline, a bicyclic compound that contains a benzene ring fused to a pyrrolidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Scientific Research Applications

tert-Butyl 5-formylisoindoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 5-formylisoindoline-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an inert atmosphere at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the crude product through techniques such as flash chromatography, where silica gel is used as the stationary phase and a mixture of methanol and dichloromethane as the eluent .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-formylisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation: tert-Butyl 5-carboxyisoindoline-2-carboxylate.

    Reduction: tert-Butyl 5-hydroxymethylisoindoline-2-carboxylate.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 5-formylisoindoline-2-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The compound can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-carbamoylisoindoline-2-carboxylate
  • tert-Butyl 1-oxo-3H-isoindole-2-carboxylate
  • tert-Butyl isoindoline-2-carboxylate

Uniqueness

tert-Butyl 5-formylisoindoline-2-carboxylate is unique due to its formyl group, which provides distinct reactivity compared to other isoindoline derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJAWMQWNCXRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611621
Record name tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253801-15-9
Record name tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-formyl-2,3-dihydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3.79 mmol 5-vinyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester in 25 ml THF and 5 ml water were added 11.4 mmol sodium metaperiodate and 0.08 mmol osmium tetroxide solution (2.5% in tBuOH) and the mixture was stirred at RT for 2 h before being taken up in ethyl acetate and washed sequentially with water and brine. The organic phase was then dried over sodium sulfate and concentrated in vacuo. The residue was purified by chromatography (SiO2, heptane/ethyl acetate) to yield the title compound as a white solid (62% yield). MS (m/e): 192.1 ([M+H−Me2C═CH2]+, 100%).
Name
5-vinyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
3.79 mmol
Type
reactant
Reaction Step One
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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